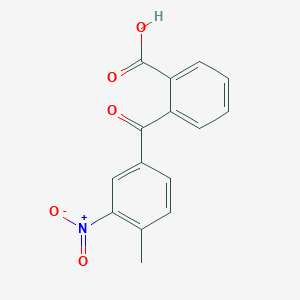

2-(4-Methyl-3-nitrobenzoyl)benzoic acid

Description

Contextualization within Modern Organic Synthesis

In the realm of modern organic synthesis, the emphasis is on the development of efficient, selective, and sustainable methods for the construction of complex molecules. Substituted benzoylbenzoic acids fit well within this paradigm as they are often accessible through well-established synthetic routes, such as the Friedel-Crafts acylation, and can be subsequently modified in a controlled manner. The substituents on either of the aromatic rings can be strategically chosen to influence the reactivity of the molecule and to be incorporated into the final target structure. This modularity allows chemists to fine-tune the electronic and steric properties of the benzoylbenzoic acid scaffold to suit the needs of a particular synthetic sequence.

Significance of Benzoylbenzoic Acid Scaffolds in Synthetic Chemistry

The significance of benzoylbenzoic acid scaffolds in synthetic chemistry is multifaceted. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides, providing a handle for further molecular elaboration. The ketone functionality can also participate in a range of reactions, including reductions, additions, and cyclizations.

Perhaps one of the most important applications of benzoylbenzoic acid scaffolds is in the synthesis of fused polycyclic aromatic compounds. The spatial relationship between the ketone and the carboxylic acid in 2-benzoylbenzoic acid derivatives allows for intramolecular cyclization reactions, typically under acidic conditions, to form anthraquinone (B42736) derivatives. Anthraquinones are the core structure of many synthetic dyes and pigments, as well as a number of biologically active compounds.

Overview of 2-(4-Methyl-3-nitrobenzoyl)benzoic Acid as a Synthetic Precursor

This compound is a specific example of a substituted benzoylbenzoic acid that serves as a valuable synthetic precursor. The presence of a methyl group and a nitro group on the benzoyl ring, in addition to the inherent functionality of the benzoylbenzoic acid core, makes this molecule a versatile intermediate.

The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring to which it is attached. More importantly, the nitro group can be readily reduced to an amino group, which can then be further functionalized or participate in cyclization reactions. This transformation is particularly useful in the synthesis of amino-substituted anthraquinones, which are an important class of dyes. The methyl group can also be a site for further chemical modification, although it is often carried through the synthetic sequence to be part of the final product.

The primary utility of this compound lies in its ability to be converted into more complex heterocyclic and polycyclic systems. For instance, reduction of the nitro group followed by intramolecular cyclization can lead to the formation of amino-2-methylanthraquinones. rsc.org This transformation highlights the role of this compound as a key intermediate in the synthesis of anthraquinone dyes. rsc.org

Chemical and Physical Properties of this compound

The chemical and physical properties of this compound are dictated by its molecular structure. A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₁NO₅ |

| Molecular Weight | 285.25 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-[(4-methyl-3-nitrophenyl)carbonyl]benzoic acid |

| CAS Number | 15247-71-9 |

| Appearance | Solid (predicted) |

| Solubility | Expected to be soluble in organic solvents and aqueous base |

Data sourced from PubChem CID 458971.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.

In the case of this compound, the synthesis would involve the reaction of 3-nitrotoluene (B166867) with phthalic anhydride (B1165640). The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the phthalic anhydride, making it more electrophilic. The electron-rich aromatic ring of 3-nitrotoluene then attacks the activated acylating agent, leading to the formation of the desired product after an aqueous workup.

The reaction is generally carried out in an inert solvent, and the temperature is carefully controlled to prevent side reactions. The regioselectivity of the acylation on the 3-nitrotoluene ring is directed by the existing substituents. The acylation is expected to occur at the position para to the methyl group and ortho to the nitro group, leading to the desired this compound isomer.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-3-nitrobenzoyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-9-6-7-10(8-13(9)16(20)21)14(17)11-4-2-3-5-12(11)15(18)19/h2-8H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUODQSMSGPNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332587 | |

| Record name | SBB023381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15247-71-9 | |

| Record name | SBB023381 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Methyl 3 Nitrobenzoyl Benzoic Acid and Its Derivatives

Established Synthetic Routes to 2-(4-Methyl-3-nitrobenzoyl)benzoic Acid

The creation of the core structure of this compound can be achieved through direct modification of a pre-existing benzoylbenzoic acid framework or constructed from simpler aromatic precursors.

A primary and direct method for the synthesis of this compound involves the electrophilic nitration of 2-(4-methylbenzoyl)benzoic acid. nist.gov This reaction introduces a nitro group (-NO₂) onto the toluene (B28343) ring. The directing effects of the substituents on the ring are crucial for determining the position of the incoming nitro group. The methyl group (-CH₃) is an activating, ortho-, para- director, while the benzoyl group is a deactivating, meta- director. In this case, the strong activating effect of the methyl group directs the nitration primarily to the position ortho to it, which is position 3.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). truman.edutruman.edu The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com Maintaining low temperatures (e.g., 0°C or below) is critical to control the reaction and prevent the formation of unwanted side products, such as the ortho-isomer relative to the carboxylic acid group. truman.edutruman.edu A similar strategy has been successfully employed for the nitration of 4-methylbenzoic acid (p-toluic acid) using ammonium (B1175870) nitrate (B79036) and concentrated sulfuric acid at 0°C to yield 4-methyl-3-nitrobenzoic acid. derpharmachemica.com

An alternative to direct nitration is a multi-step synthesis that builds the molecular framework from simpler starting materials. A common strategy in the synthesis of benzophenone (B1666685) derivatives is the Friedel-Crafts acylation.

This approach could begin with the nitration of a readily available precursor like p-toluic acid (4-methylbenzoic acid) to form 4-methyl-3-nitrobenzoic acid. derpharmachemica.com This intermediate can then be converted into its more reactive acyl chloride derivative, 4-methyl-3-nitrobenzoyl chloride, by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). derpharmachemica.comorgsyn.org The final step involves the Friedel-Crafts acylation of benzene (B151609) with the prepared 4-methyl-3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction attaches the 4-methyl-3-nitrobenzoyl group to the benzene ring, though careful control of reaction conditions is necessary to achieve the desired ortho-acylation relative to the eventual carboxylic acid, which is often challenging. A more regioselective approach might involve using phthalic anhydride (B1165640) or a derivative in a Friedel-Crafts reaction with a suitable toluene derivative.

Derivatization Strategies for Benzoylbenzoic Acid Structures

The structure of this compound contains three key functional groups ripe for chemical modification: the nitro group, the carboxylic acid, and the two aromatic rings.

The nitro group is readily reduced to a primary amino group (-NH₂), a key transformation for the synthesis of many pharmaceutical and dye intermediates. A variety of reducing agents can accomplish this conversion, with the choice often depending on the desired selectivity and the presence of other reducible functional groups, such as the ketone in this molecule. masterorganicchemistry.com

Standard methods include catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com Another common approach is the use of dissolving metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com For enhanced selectivity, where the reduction of the ketone is to be avoided, milder or more specific reagents can be employed. niscpr.res.in For instance, hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to selectively reduce aromatic nitro groups in the presence of carboxylic acids. niscpr.res.in

| Reagent(s) | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂ / Pd, Pt, or Ni | Varies (pressure, solvent) | Common, high-yielding catalytic method. | masterorganicchemistry.com |

| Fe, Sn, or Zn / HCl | Acidic medium | Classic metal-acid reduction. | masterorganicchemistry.com |

| Hydrazine glyoxylate / Zn or Mg powder | Room temperature | Offers high selectivity for the nitro group in the presence of other reducible groups like carboxylic acids. | niscpr.res.in |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous NaOH/NH₃ | Effective for reducing nitrobenzoic acids in aqueous solution. | sciencemadness.org |

The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amidation reactions.

Esterification is the conversion of the carboxylic acid to an ester. The most common laboratory method is the Fischer esterification, which involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). tcu.edutruman.edu The reaction is an equilibrium process, and using excess alcohol or removing the water as it forms drives the reaction toward the ester product. tcu.edu Other catalysts, including solid acids like zirconium/titanium oxides, have also been developed as reusable and environmentally friendlier alternatives to strong mineral acids. mdpi.com

Amidation involves the formation of an amide bond by reacting the carboxylic acid with an amine. A highly effective method involves a two-step process: first, the carboxylic acid is activated by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂). derpharmachemica.com The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. derpharmachemica.com Direct condensation of the carboxylic acid and amine is also possible using various coupling agents or catalysts. For example, boric acid and titanium tetrachloride (TiCl₄) have been reported to catalyze the direct amidation of benzoic acids. nih.govresearchgate.net

| Transformation | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol), H₂SO₄ (cat.) | Reflux | Ester | truman.edu |

| Esterification | Alcohol, Zr/Ti Solid Acid Catalyst | Varies | Ester | mdpi.com |

| Amidation (2-step) | 1. SOCl₂ or PCl₅ | Varies | Acyl Chloride (intermediate) | derpharmachemica.comorgsyn.org |

| 2. Amine (RNH₂) | Varies | Amide | derpharmachemica.com | |

| Amidation (Direct) | Amine, TiCl₄ | Pyridine, 85°C | Amide | nih.gov |

| Amidation (Direct) | Amine, Boric Acid (cat.) | Heat | Amide | researchgate.net |

Further functionalization of the two aromatic rings is possible through electrophilic aromatic substitution, though the reactivity is heavily influenced by the existing substituents. The ring bearing the carboxylic acid group is strongly deactivated by both the acid and the ketone linkage, making further substitution on this ring difficult.

Reactions Involving the Keto Group

The ketone functional group in this compound is a key site for chemical transformations, allowing for its conversion into other functional groups. Standard reduction reactions for aromatic ketones, such as the Wolff-Kishner and Clemmensen reductions, are applicable here to convert the carbonyl group into a methylene (B1212753) group.

Wolff-Kishner Reduction: This reaction converts ketones to alkanes under basic conditions. byjus.com It involves the formation of a hydrazone intermediate, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.com The driving force is the irreversible formation of nitrogen gas. masterorganicchemistry.com

Clemmensen Reduction: This method reduces ketones to alkanes using zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.organnamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in The reaction is carried out under strongly acidic conditions. libretexts.org

The choice between these two reduction methods often depends on the stability of the other functional groups present in the molecule. For this compound, the nitro group is sensitive to reduction under certain conditions, which must be considered when selecting the appropriate method.

Table 1: Comparison of Reduction Reactions for the Keto Group

| Reaction | Reagents | Conditions | Key Features |

| Wolff-Kishner Reduction | Hydrazine (NH₂NH₂), KOH | High temperature, basic | Suitable for base-stable compounds. byjus.com |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), HCl | Acidic | Effective for aryl-alkyl ketones, suitable for acid-stable compounds. wikipedia.organnamalaiuniversity.ac.in |

Formation of Heterocyclic Conjugates

The strategic positioning of the keto and carboxylic acid groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve condensation with binucleophilic reagents, leading to the formation of new rings.

Phthalazinone Derivatives: One of the most common applications of 2-aroylbenzoic acids is in the synthesis of phthalazinone derivatives. bu.edu.eglongdom.orgekb.eg Reaction of this compound with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of 4-(4-methyl-3-nitrophenyl)phthalazin-1(2H)-ones. The reaction proceeds through an initial condensation of the hydrazine with the keto group, followed by an intramolecular cyclization involving the carboxylic acid group to form the stable six-membered heterocyclic ring.

Quinazolinone Derivatives: While the direct synthesis of quinazolinones from 2-aroylbenzoic acids is less common, analogous structures can be prepared from related starting materials. The synthesis of quinazolinones often involves the cyclization of N-acylanthranilic acids with amines or ammonia (B1221849) derivatives. nih.govnih.gov By analogy, derivatization of the carboxylic acid of this compound to an amide, followed by reaction of the keto group, could potentially lead to quinazolinone-type structures. The general principle involves the formation of a benzoxazinone (B8607429) intermediate from an N-acylanthranilic acid, which then reacts with an amine to yield the quinazolinone. nih.govnih.gov

Table 2: Heterocyclic Conjugates from 2-Aroylbenzoic Acids and Related Compounds

| Heterocycle | Reagents | General Reaction |

| Phthalazinone | Hydrazine or substituted hydrazines | Condensation with the keto group followed by intramolecular cyclization. bu.edu.eglongdom.org |

| Quinazolinone | (From N-acylanthranilic acids) Amines/Ammonia | Formation of a benzoxazinone intermediate followed by reaction with an amine. nih.govnih.gov |

Mechanistic Studies of Key Synthetic Transformations

Understanding the mechanisms of the synthetic transformations involving this compound is essential for optimizing reaction conditions and predicting outcomes.

Mechanism of Wolff-Kishner Reduction: The reaction begins with the formation of a hydrazone from the ketone. byjus.com In the presence of a strong base, the terminal nitrogen of the hydrazone is deprotonated. byjus.com A subsequent proton transfer from the solvent to the carbon atom of the former carbonyl group occurs. masterorganicchemistry.com Further deprotonation of the nitrogen leads to the formation of a diimide anion, which collapses with the loss of dinitrogen (N₂) gas to form a carbanion. masterorganicchemistry.comlscollege.ac.in This carbanion is then rapidly protonated by the solvent to yield the final alkane product. lscollege.ac.in The rate-determining step is believed to be the initial deprotonation of the hydrazone. lscollege.ac.in

Mechanism of Clemmensen Reduction: The mechanism of the Clemmensen reduction is less well-understood due to its heterogeneous nature, occurring on the surface of the zinc. wikipedia.orglibretexts.org It is generally accepted that the reaction does not proceed through an alcohol intermediate. annamalaiuniversity.ac.in Current proposals suggest the involvement of organozinc intermediates and possibly zinc carbenoids. wikipedia.org The reaction is thought to involve a series of single electron transfers from the zinc surface to the protonated carbonyl group.

Mechanism of Phthalazinone Formation: The formation of a phthalazinone from a 2-aroylbenzoic acid and hydrazine begins with the nucleophilic attack of a hydrazine nitrogen on the electrophilic keto-carbonyl carbon. This is followed by dehydration to form a hydrazone intermediate. The second step involves an intramolecular nucleophilic attack by the second nitrogen of the hydrazine moiety on the carboxylic acid carbonyl group. This is followed by another dehydration step to close the six-membered phthalazinone ring. researchgate.net

Mechanism of Quinazolinone Synthesis (from Anthranilic Acid Derivatives): The synthesis of quinazolinones from anthranilic acid derivatives typically proceeds through a benzoxazinone intermediate. tandfonline.com First, the amino group of anthranilic acid is acylated. The resulting N-acylanthranilic acid then undergoes an intramolecular dehydrative cyclization, often promoted by acetic anhydride, to form a 2-substituted benzoxazin-4-one. nih.govnih.gov This intermediate is then subjected to nucleophilic attack by an amine at the carbonyl carbon of the oxazinone ring. This leads to ring opening, followed by recyclization and elimination of a water molecule to afford the final quinazolinone product. tandfonline.com

An article on the chemical compound “this compound” cannot be generated as requested.

Following a thorough search for scientific literature and data, the specific experimental details required to populate the requested sections on the structural and spectroscopic characterization of this compound are not available in publicly accessible resources.

While the compound is listed in chemical databases such as PubChem with a CAS Registry Number of 15247-71-9, detailed research findings and data tables for the following analyses could not be located for this specific molecule:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental ¹H NMR or ¹³C NMR spectra have been found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific IR absorption frequencies and UV-Vis absorption maxima for this compound are not documented.

Mass Spectrometry (MS): The fragmentation pattern and mass spectral data are unavailable.

X-ray Crystallography: There is no published crystal structure, which is necessary to discuss crystal packing, intermolecular interactions, and conformational analysis.

The available information is limited to basic identifiers and computed properties. Without published experimental data, a scientifically accurate and informative article that adheres to the specified detailed outline cannot be constructed.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptorsnist.gov

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(4-Methyl-3-nitrobenzoyl)benzoic acid. A typical approach involves geometry optimization of the molecule's ground state using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost. researchgate.net

From the optimized geometry, a wealth of information can be derived. The distribution of electron density and the molecular electrostatic potential (MEP) map are crucial for identifying electrophilic and nucleophilic sites. In this compound, the nitro group (-NO2) and the carbonyl (-C=O) and carboxylic acid (-COOH) oxygen atoms are expected to be regions of high electron density (electronegative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and aromatic protons would exhibit positive electrostatic potential.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. chemrevlett.com For this molecule, the HOMO is likely distributed over the electron-rich methyl-substituted benzene (B151609) ring, while the LUMO is expected to be localized on the electron-deficient nitro-substituted ring and the benzoyl moiety. scialert.net

Table 1: Hypothetical Reactivity Descriptors for this compound calculated using DFT

| Parameter | Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.54 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.31 | Indicates molecular stability and reactivity |

| Ionization Potential (I) | 6.85 | Energy required to remove an electron |

| Electron Affinity (A) | 2.54 | Energy released when an electron is added |

| Electronegativity (χ) | 4.695 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.155 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.232 | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | 5.11 | Propensity to accept electrons |

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar aromatic nitro compounds.

Molecular Modeling and Dynamics Simulations of Derivatives

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase or their interaction with other molecules. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into dynamic processes. nih.gov

For derivatives of this compound, MD simulations can be used to explore their behavior in different solvent environments or their potential to bind to a biological target. For instance, if a derivative is designed as a potential enzyme inhibitor, MD simulations can model its entry into the active site, the stability of the protein-ligand complex, and the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that govern the binding affinity. researchgate.netresearchgate.net

These simulations can reveal how modifications to the parent compound—such as altering substituent groups—affect its solubility, conformational flexibility, and interaction with its environment. The results can guide the rational design of new derivatives with enhanced properties. For example, simulating a series of derivatives could help identify which functional groups improve binding to a target protein, thus prioritizing synthetic efforts.

Prediction of Chemical Properties and Reaction Pathwaysnih.gov

Theoretical calculations are invaluable for predicting various chemical properties and exploring potential reaction pathways. For this compound, computational methods can predict properties like pKa, which is vital for understanding its behavior in aqueous solutions. rsc.org

Furthermore, computational chemistry can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies. This allows for the prediction of the most likely reaction pathways. For example, the nitro group on the benzene ring is known to be reducible to an amino group. DFT calculations can model this reduction process with various reducing agents, comparing the energy barriers for different mechanisms to determine the most favorable pathway. chemintech.ruresearchgate.net Similarly, reactions involving the carboxylic acid group, such as esterification or amide formation, can be theoretically investigated to predict reaction outcomes and optimize conditions. researchgate.net

Table 2: Predicted Chemical Properties and Reaction Data for this compound

| Property / Reaction | Predicted Value / Outcome | Computational Method |

| pKa (Carboxylic Acid) | ~3.5 | DFT with implicit solvent model |

| Reduction of Nitro Group | Favorable | Transition State Search (DFT) |

| Activation Energy (Nitro Reduction) | ~15-25 kcal/mol | QST2/QST3 Calculation |

| Electrophilic Aromatic Substitution | Ring A (methyl-substituted) activated | MEP and Fukui Function Analysis |

| Nucleophilic Aromatic Substitution | Ring B (nitro-substituted) activated | LUMO Map Analysis |

Note: These predictions are based on theoretical models and analogies with similar compounds.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves systematically exploring the different spatial arrangements (conformers) of the molecule and their corresponding energies. This is often done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles. acs.org

For this compound, a PES scan would likely reveal several low-energy conformers. The global minimum energy conformation would represent the most stable arrangement of the molecule. The energy barriers between these conformers determine the flexibility of the molecule at a given temperature. The conformation can be influenced by intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the carbonyl oxygen, as well as steric hindrance between the aromatic rings and their substituents. Understanding the preferred conformations is crucial as it dictates how the molecule interacts with other molecules, including solvents and biological receptors. researchgate.net

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on Substituted Benzoylbenzoic Acids

Electrophilic Aromatic Substitution (EAS) on 2-(4-methyl-3-nitrobenzoyl)benzoic acid is complex due to the presence of multiple substituents that influence the reactivity and orientation of incoming electrophiles. The molecule has two benzene (B151609) rings, Ring A (the benzoic acid moiety) and Ring B (the 4-methyl-3-nitrobenzoyl moiety), each with distinct reactivity profiles.

Ring A (attached to -COOH): This ring is strongly deactivated by the electron-withdrawing effects of both the directly attached carboxylic acid group (-COOH) and the benzoyl group. Both of these groups are meta-directors. unizin.orgorganicchemistrytutor.comlibretexts.org Therefore, electrophilic attack on this ring is significantly hindered and would be directed to the positions meta to the carboxyl group.

Research on the nitration of this compound demonstrates the complexity of these competing effects. Further nitration yields a mixture of products, including 2-(3,5-dinitrobenzoyl)benzoic acid, 2-(4-methyl-3-nitrobenzoyl)-4-nitrobenzoic acid, and 2-(4-methyl-3-nitrobenzoyl)-5-nitrobenzoic acid. rsc.org This indicates that under strong nitrating conditions, electrophilic attack can occur on both rings, despite their general deactivation. The formation of these products is consistent with the directing effects of the existing substituents. rsc.org Similarly, studies on the nitration of the related compound 2-(3-chloro-4-methylbenzoyl)benzoic acid also show substitution occurring at specific positions governed by the existing chloro and methyl groups. rsc.org

Table 1: Directing Effects of Substituents in this compound on Electrophilic Aromatic Substitution

| Substituent Group | Ring | Effect on Reactivity | Directing Influence |

| Carboxylic Acid (-COOH) | A | Deactivating | Meta |

| Benzoyl (-CO-) | A & B | Deactivating | Meta |

| Methyl (-CH₃) | B | Activating | Ortho, Para |

| Nitro (-NO₂) | B | Deactivating | Meta |

Nucleophilic Substitution Reactions on Activated Centers

Nucleophilic substitution on the aromatic rings of this compound is generally unfavorable unless specific conditions are met. Aromatic rings typically resist nucleophilic attack due to their electron-rich nature.

However, the presence of a strong electron-withdrawing group, such as the nitro group, can activate a ring towards Nucleophilic Aromatic Substitution (SₙAr), provided a suitable leaving group is present at a position ortho or para to the nitro group. wikipedia.orglibretexts.org In the parent molecule, there is no inherent leaving group like a halide on the nitro-substituted ring. Therefore, SₙAr is not a primary reaction pathway for the compound itself but could become significant if the methyl group were to be replaced by a halogen. The electron-withdrawing nitro group would stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the substitution. wikipedia.orgyoutube.com

The other potential sites for nucleophilic attack are the electrophilic carbonyl carbons of the ketone and the carboxylic acid. These centers can undergo nucleophilic acyl substitution. libretexts.org For instance, the carboxylic acid can be converted to an ester, amide, or acyl chloride through reaction with appropriate nucleophiles (alcohols, amines, or thionyl chloride, respectively). The ketone's carbonyl carbon is less reactive than that of an acyl chloride but can still be targeted by strong nucleophiles, although this can lead to cleavage of the C-C bond under certain conditions.

Reduction and Oxidation Pathways of Specific Functional Groups

The functional groups on this compound allow for specific reduction and oxidation reactions, which are crucial for its use as a synthetic intermediate.

Reduction Pathways: The most common reduction pathway involves the nitro group (-NO₂). Aromatic nitro groups can be readily reduced to primary amino groups (-NH₂) using a variety of reagents. Common methods include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of metals in acidic media (e.g., Fe, Sn, or Zn with HCl). niscpr.res.inmasterorganicchemistry.comorganic-chemistry.org These reductions are generally high-yielding and can be performed chemoselectively, leaving other functional groups like the carboxylic acid and ketone intact. niscpr.res.in The resulting amino compound, 2-(3-amino-4-methylbenzoyl)benzoic acid, is a key intermediate for synthesizing other complex molecules. rsc.org

Oxidation Pathways: The primary site for oxidation is the benzylic methyl group (-CH₃). Alkyl groups attached to an aromatic ring can be oxidized to a carboxylic acid group under strong oxidizing conditions. msu.edu Reagents such as hot, acidic potassium permanganate (B83412) (KMnO₄) or potassium dichromate are typically used for this transformation. organic-chemistry.org However, the presence of the strong electron-withdrawing nitro group on the same ring increases the difficulty of oxidizing the methyl group. google.com This reaction, if successful, would yield 2-(3-nitro-4-carboxybenzoyl)benzoic acid.

Table 2: Summary of Key Reduction and Oxidation Reactions

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group |

| Nitro (-NO₂) | Reduction | H₂/Pd, Fe/HCl, Sn/HCl | Amino (-NH₂) |

| Methyl (-CH₃) | Oxidation | KMnO₄, H⁺, heat | Carboxylic Acid (-COOH) |

Cyclization and Ring-Closure Reactions leading to Fused Systems (e.g., Anthraquinone (B42736) Formation)

One of the most significant reactions of 2-benzoylbenzoic acids is their ability to undergo intramolecular cyclization to form fused polycyclic systems. acs.org For this compound, this pathway is particularly important after the reduction of the nitro group.

The amino derivative, 2-(3-amino-4-methylbenzoyl)benzoic acid, can be cyclized to form amino-derivatives of 2-methylanthraquinone. rsc.org This acid-catalyzed dehydration reaction involves an intramolecular electrophilic acylation, where the carboxylic acid group (or its activated form) attacks the electron-rich aromatic ring of the aniline (B41778) derivative, followed by dehydration to form the fused tricyclic anthraquinone core. This transformation is a cornerstone in the synthesis of many dyes and pigments. rsc.org

The general reaction is a Friedel-Crafts-type acylation, which is facilitated by the activating nature of the amino group on the target ring. The cyclization of substituted 2-benzoylbenzoic acids is a widely used method for the synthesis of specifically substituted anthraquinones. ontosight.aicymitquimica.com

Hydrolytic and Other Cleavage Reactions

The core structure of this compound, featuring a benzophenone (B1666685) linkage, is generally stable to hydrolysis. The carbon-carbon bond connecting the carbonyl group to the two aromatic rings is robust and not susceptible to cleavage under typical hydrolytic conditions.

However, derivatives of the carboxylic acid group can undergo hydrolysis. For example, if the carboxylic acid is converted to an ester or an amide, these functional groups can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. organic-chemistry.org

Cleavage of the benzoyl group itself is not a common reaction but can be achieved under specific, often harsh, conditions or through specialized synthetic routes. nih.gov For the parent molecule, decarboxylation of the -COOH group could potentially occur at very high temperatures, but this is not a synthetically useful or common transformation. The primary reactivity of the molecule lies in the transformation of its peripheral functional groups and its cyclization potential, rather than cleavage of its core structure.

Synthetic Applications and Broader Chemical Utility

Role as Intermediate in Fine Chemical Synthesis

2-(4-Methyl-3-nitrobenzoyl)benzoic acid serves as a valuable intermediate in the synthesis of fine chemicals. The broader class of 2-benzoylbenzoic acids are recognized as important precursors in the production of dyes and specialized chromogenic compounds used in applications like carbonless copy paper. google.comgoogle.com The specific substitution pattern on the title compound—a methyl and a nitro group—provides functional handles that can be further modified, making it a tailored starting material for multi-step syntheses.

The strategic placement of the nitro group and the carboxylic acid function allows for sequential or orthogonal chemical modifications. For instance, related nitro-substituted benzoic acid derivatives are key intermediates in the synthesis of complex agrochemicals and pharmaceuticals. The synthesis of various compounds often begins with a core structure like a substituted benzoic acid, which is then elaborated through a series of chemical reactions. prepchem.com The title compound fits this profile, offering a pre-constructed diaryl ketone framework that can be integrated into larger, more complex molecular targets.

Precursors for Polycyclic Aromatic Systems

A significant application of 2-benzoylbenzoic acid and its derivatives is their use as precursors for the synthesis of anthraquinones, a class of polycyclic aromatic compounds. google.com This transformation is a classic example of an intramolecular Friedel-Crafts acylation. chegg.commasterorganicchemistry.com When treated with a strong dehydrating acid, such as concentrated sulfuric acid or polyphosphoric acid, this compound undergoes a cyclization reaction. prepchem.comgoogle.com In this process, the carboxylic acid is protonated, and the resulting electrophilic acylium species attacks the electron-rich benzene (B151609) ring of the 4-methyl-3-nitrobenzoyl group, leading to the formation of a new six-membered ring and elimination of a water molecule.

The resulting product is a specifically substituted anthraquinone (B42736), which is a core structure in many synthetic dyes and pigments. google.comgoogle.com The reaction provides a direct and efficient route to constructing this important tricyclic aromatic system from a readily accessible acyclic precursor. researchgate.net

Table 1: Intramolecular Cyclization to a Polycyclic Aromatic System

| Precursor Compound | Reagent | Resulting Polycyclic System |

|---|

Building Blocks for the Synthesis of Complex Organic Molecules

The structure of this compound makes it an effective building block for constructing larger and more complex organic molecules. It provides a robust diaryl ketone scaffold that can be incorporated into more elaborate structures. For example, substituted 2-benzoylbenzoic acids are known to react with various aniline (B41778) derivatives or aromatic heterocyclic compounds to produce valuable phthalide (B148349) color formers. google.com This type of synthesis demonstrates the utility of the 2-benzoylbenzoic acid core as a foundational piece that is subsequently combined with other molecular fragments.

By starting with this compound, chemists can introduce the specific methyl and nitro-substituted benzoyl moiety into a final target molecule. The reactivity of the carboxylic acid group allows for coupling reactions, while the nitro group can be used for further functionalization after the main carbon skeleton has been assembled. This building block approach is a cornerstone of modern organic synthesis, enabling the efficient construction of complex targets from well-defined molecular subunits.

Utility in the Preparation of Diverse Chemical Structures and Analogues

The true synthetic versatility of this compound lies in the distinct reactivity of its functional groups, which allows for the preparation of a wide array of different chemical structures and analogues.

Key transformations include:

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, or acyl chlorides. Reaction with thionyl chloride, for instance, would yield the corresponding acyl chloride, a highly reactive intermediate for Friedel-Crafts reactions or for forming amides with various amines.

Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be chemically reduced to an amino group (-NH₂) using reagents like tin(II) chloride or catalytic hydrogenation. This transformation opens up a vast potential for creating analogues, as the resulting aniline derivative can undergo diazotization, acylation, or serve as a nucleophile in substitution reactions.

Intramolecular Cyclization: As discussed previously, acid-catalyzed cyclization provides access to the anthraquinone family of compounds. prepchem.comgoogle.com

These potential transformations highlight the compound's role as a versatile platform for generating a library of related but structurally diverse molecules. Each modification creates a new compound with potentially different chemical and physical properties.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Reagent(s) | Resulting Functional Group/Structure |

|---|---|---|

| Carboxylic Acid | SOCl₂ or (COCl)₂ | Acyl Chloride (-COCl) |

| Carboxylic Acid | R-OH, H⁺ catalyst | Ester (-COOR) |

| Carboxylic Acid | R-NH₂, Coupling Agent | Amide (-CONHR) |

| Nitro Group | SnCl₂, HCl or H₂, Pd/C | Amino Group (-NH₂) |

Conclusion and Future Research Directions

Summary of Current Research on 2-(4-Methyl-3-nitrobenzoyl)benzoic Acid and Analogues

Research into this compound specifically is not extensively documented in publicly available literature. However, significant insights can be drawn from studies on its structural analogues. The core structure, a substituted benzoylbenzoic acid, is a key intermediate in the synthesis of various complex organic molecules.

Analogues such as 4-methyl-3-nitrobenzoic acid have been investigated for their biological activity. For instance, 4-methyl-3-nitrobenzoic acid has been identified as an inhibitor of cancer cell migration, specifically in non-small cell lung cancer. nih.gov It has been shown to inhibit epithelial growth factor (EGF)-induced chemotaxis and chemokinesis. nih.gov The mechanism is believed to involve the impairment of EGF-induced cofilin phosphorylation and actin polymerization, which are crucial for cell motility. nih.gov Furthermore, this compound was found to inhibit EGF-induced cell adhesion, another critical aspect of cell migration. nih.gov This suggests that the 4-methyl-3-nitrophenyl moiety within the larger this compound structure could be a pharmacophore of interest for developing novel anti-metastasis drugs. nih.gov

Another related analogue, 2-[4-(methylthio)-3-nitrobenzoyl]benzoic acid, is noted for its potential biological activities, including anticancer properties. The presence of the nitro group is considered essential for its activity, as it can be reduced to form reactive intermediates that may induce apoptosis in cancer cells.

The synthesis of these and other related substituted benzoic acids is also a subject of research. For example, the nitration of p-toluic acid is a known method to produce 4-methyl-3-nitrobenzoic acid. derpharmachemica.com The synthesis of 2-methyl-4-nitrobenzoic acid, another isomer, is an important step in the production of the V2 receptor antagonist tolvaptan. google.com

The following table summarizes the key research findings on analogues of this compound:

| Compound Name | Research Focus | Key Findings |

| 4-Methyl-3-nitrobenzoic acid | Anticancer activity | Inhibits migration of non-small cell lung cancer cells by affecting chemotaxis, chemokinesis, and cell adhesion. nih.gov |

| 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid | Potential biological activities | The nitro group is crucial for its potential anticancer activity through the formation of reactive intermediates upon reduction. |

| 2-Methyl-4-nitrobenzoic acid | Synthetic intermediate | Used in the synthesis of the V2 receptor antagonist tolvaptan. google.com |

| 3-Methyl-4-nitrobenzoate derivatives | Antifungal activity | Certain derivatives show significant activity against Candida species. researchgate.net |

Unexplored Avenues in Synthetic Methodologies and Chemical Transformations

While the synthesis of individual components of this compound, such as 4-methyl-3-nitrobenzoic acid, is established, there are unexplored avenues for the synthesis and transformation of the complete molecule and its derivatives.

Synthetic Methodologies:

Direct Condensation Reactions: The direct condensation of substituted benzoic acids with benzene (B151609) in the presence of a Lewis acid like aluminum chloride is a potential route. However, this method is generally more successful for ortho-substituted benzoic acids. researchgate.net Further investigation into optimizing this reaction for meta- and para-substituted acids could provide a more direct and efficient synthesis of 2-aroylbenzoic acids.

Novel Catalytic Systems: The development of novel and more environmentally friendly catalytic systems for the synthesis of substituted benzoic acids is an ongoing area of research. For instance, the use of a CuO/Al2O3 catalyst for the oxidation of 2-nitro-4-methylsulfonyl toluene (B28343) to the corresponding benzoic acid has been reported. asianpubs.org Exploring similar catalytic oxidations for the synthesis of this compound precursors could be a fruitful endeavor.

C-H Activation/Functionalization: Modern synthetic methods involving C-H activation and functionalization offer a powerful tool for the synthesis of complex aromatic compounds. mdpi.com Applying these strategies to directly couple a substituted benzoic acid or its derivative with a substituted benzene ring could lead to more atom-economical and efficient synthetic routes to this compound and its analogues.

Chemical Transformations:

Reduction of the Nitro Group: The nitro group in this compound is a versatile functional group that can be reduced to an amino group. This transformation opens up a wide range of possibilities for further derivatization, such as the synthesis of novel heterocyclic compounds like quinazolinobenzodiazepine-benzothiazole hybrids. derpharmachemica.com

Transformations of the Carboxylic Acid Group: The carboxylic acid moiety can be converted into a variety of other functional groups, including esters, amides, and acid chlorides. derpharmachemica.comorgsyn.org These transformations are fundamental for creating libraries of compounds for biological screening and for use as building blocks in more complex syntheses. For example, the conversion to an acid chloride with thionyl chloride or phosphorus pentachloride is a common first step for many subsequent reactions. derpharmachemica.comorgsyn.org

Cyclization Reactions: The ortho-benzoylbenzoic acid scaffold is a precursor for various cyclization reactions. For instance, o-benzoylbenzoic acid itself is a key starting material for the synthesis of nefopam, a non-opioid analgesic. researchgate.net Investigating the cyclization potential of this compound could lead to the discovery of novel polycyclic aromatic compounds with interesting properties.

Emerging Trends and Opportunities for Substituted Benzoylbenzoic Acids in Chemical Research

Substituted benzoylbenzoic acids and their derivatives are poised to continue playing a significant role in various areas of chemical research, driven by emerging trends and the opportunities they present.

Drug Discovery and Medicinal Chemistry:

Targeted Therapy: The ability of substituted nitroaromatic compounds to act as inhibitors of specific biological pathways, as seen with 4-methyl-3-nitrobenzoic acid's effect on cancer cell migration, highlights the potential for developing highly targeted therapies. nih.gov The 2-benzoylbenzoic acid framework provides a versatile scaffold that can be functionalized to interact with specific biological targets.

Antimicrobial Agents: Derivatives of substituted benzoic acids, such as 3-methyl-4-nitrobenzoates, have shown promise as antifungal agents. researchgate.net This opens up avenues for the development of new classes of antimicrobial drugs to combat resistant pathogens.

Materials Science:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Carboxylic acids are excellent ligands for the construction of coordination polymers and MOFs. The functional groups on substituted benzoylbenzoic acids can be tailored to control the structure and properties of these materials, leading to applications in gas storage, catalysis, and sensing.

Liquid Crystals and Polymers: The rigid, aromatic structure of benzoylbenzoic acids makes them interesting building blocks for liquid crystals and high-performance polymers. The substituents on the aromatic rings can be varied to fine-tune the material's properties, such as its thermal stability and optical characteristics.

Synthetic Methodology Development:

Green Chemistry: There is a continuous drive to develop more sustainable and environmentally friendly synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions for the synthesis of substituted benzoylbenzoic acids. google.com

Flow Chemistry and High-Throughput Synthesis: The application of flow chemistry and high-throughput synthesis techniques can accelerate the discovery and optimization of reactions for the production of substituted benzoylbenzoic acids and their derivatives. This allows for the rapid generation of compound libraries for screening in various applications.

The following table highlights the emerging trends and opportunities for substituted benzoylbenzoic acids:

| Research Area | Emerging Trend | Opportunity |

| Drug Discovery | Targeted Therapy | Development of specific inhibitors for biological pathways. |

| Medicinal Chemistry | Antimicrobial Agents | Creation of new antifungal and antibacterial compounds. |

| Materials Science | Coordination Polymers/MOFs | Design of functional materials for catalysis and gas storage. |

| Synthetic Chemistry | Green Chemistry | Development of sustainable and efficient synthetic routes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Methyl-3-nitrobenzoyl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nitration of a methyl-substituted benzoyl precursor. For example, 4-methylbenzoyl chloride can undergo nitration at the 3-position using a mixture of concentrated sulfuric and nitric acids (1:1 v/v) at 0–5°C for 30 minutes, followed by coupling to 2-carboxybenzaldehyde via Friedel-Crafts acylation . Optimization focuses on controlling nitration regioselectivity and minimizing over-nitration. Reaction monitoring via TLC (silica gel, hexane/ethyl acetate 3:1) and workup with ice-water quenching improves yield (~60–70%) .

Q. How is the compound characterized spectroscopically, and what are critical spectral markers?

- Methodological Answer :

- NMR : H NMR (DMSO-) shows distinct signals: a singlet at δ 2.45 (4-methyl group), a doublet at δ 8.20–8.40 (nitro-substituted aromatic protons), and a broad peak at δ 12.80 (carboxylic acid proton) .

- IR : Strong absorption at 1680–1700 cm (C=O stretch of benzoyl and carboxylic acid) and 1520 cm (asymmetric NO stretch) .

- MS : ESI-MS typically displays [M–H] at m/z 300.1 (calculated for CHNO).

Q. What are the solubility and stability profiles under varying pH conditions?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies in buffered solutions (pH 2–12) reveal degradation at pH >10, likely due to ester hydrolysis of the benzoyl group. Accelerated stability testing (40°C/75% RH) over 14 days shows <5% degradation, validated via HPLC (C18 column, acetonitrile/0.1% formic acid gradient) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or tautomeric equilibria in this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the nitro group’s electron-withdrawing effects, predicting preferential protonation at the carbonyl oxygen. Molecular dynamics simulations suggest intramolecular hydrogen bonding between the carboxylic acid and nitro groups, stabilizing the planar conformation. These insights guide synthetic modifications to enhance thermal stability .

Q. What strategies resolve contradictions in reported catalytic applications of analogous benzoic acid derivatives?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., ligand design for transition-metal complexes) arise from steric effects of the 4-methyl and 3-nitro substituents. Comparative studies using X-ray crystallography reveal that bulky groups hinder metal coordination. Adjusting the substituent position (e.g., replacing 4-methyl with methoxy) improves ligand flexibility, as validated in Pd-catalyzed cross-coupling reactions (yield increase from 45% to 72%) .

Q. What analytical challenges arise in detecting degradation products, and how are they addressed?

- Methodological Answer : Degradation under UV light produces 3-nitro-4-methylbenzoic acid and phthalic acid, identified via LC-QTOF-MS. Method development requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.